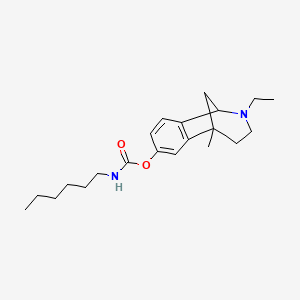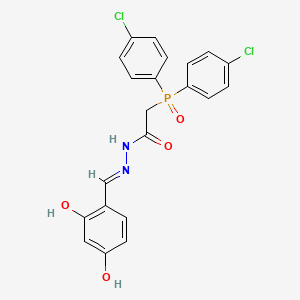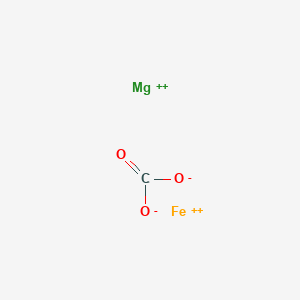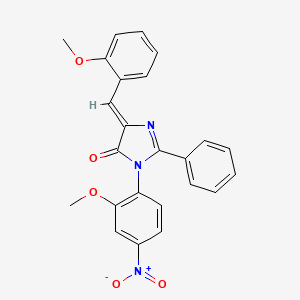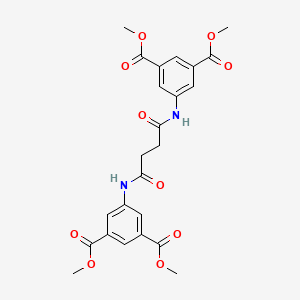
Tetramethyl 5,5'-((1,4-dioxo-1,4-butanediyl)diimino)bisisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of ES-285 involves total synthesis. The hydrochloride salt form of the compound is preferred for its stability and ease of handling . The synthetic route typically involves the construction of the linear 18-carbon chain bearing an amine and alcohol group at positions 2 and 3, respectively .
Chemical Reactions Analysis
ES-285 undergoes several types of chemical reactions, including:
Oxidation: ES-285 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: ES-285 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ES-285 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying marine-derived cytotoxic agents.
Biology: Investigated for its effects on cell cycle progression and apoptosis.
Medicine: Undergoing clinical trials for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of ES-285 involves its intracellular conversion to ceramide-like analogs. This conversion leads to the modulation of RHO protein and ceramide signaling pathways, resulting in the disassembly of actin stress fibers, G2/M cell cycle arrest, and apoptosis . The primary molecular targets include proteins involved in cell cycle regulation and apoptosis pathways .
Comparison with Similar Compounds
ES-285 is unique due to its marine origin and specific mechanism of action. Similar compounds include other marine-derived cytotoxic agents such as:
Spisulosine: Another compound derived from the same marine mollusk with similar anti-tumor activity.
Ceramide analogs: Compounds that mimic the structure and function of ceramides, involved in cell signaling and apoptosis.
ES-285 stands out due to its specific intracellular conversion and unique signaling pathway modulation .
Properties
CAS No. |
85050-00-6 |
|---|---|
Molecular Formula |
C24H24N2O10 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
dimethyl 5-[[4-[3,5-bis(methoxycarbonyl)anilino]-4-oxobutanoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H24N2O10/c1-33-21(29)13-7-14(22(30)34-2)10-17(9-13)25-19(27)5-6-20(28)26-18-11-15(23(31)35-3)8-16(12-18)24(32)36-4/h7-12H,5-6H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
GVZGIHSLVRGGKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


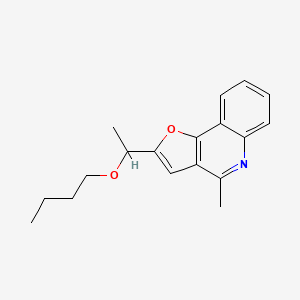
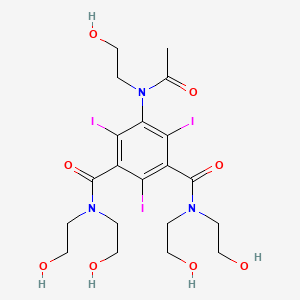
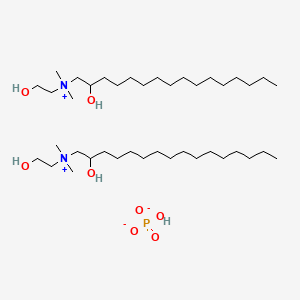
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)

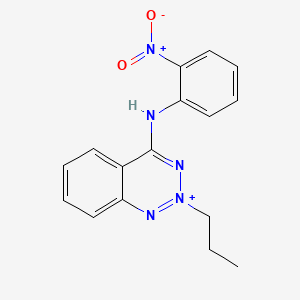
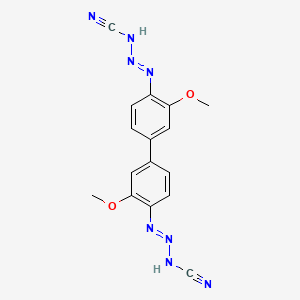
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

